N-(2,6-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
This compound features an imidazo[2,1-b][1,3]thiazole core with distinct substituents:
- Position 3: Methyl group.
- Position 6: 4-Methoxyphenyl group.
- Position 2: Carboxamide linked to a 2,6-dimethylphenyl group.
The structural design integrates lipophilic (methyl, methoxy) and hydrogen-bonding (carboxamide) functionalities, balancing solubility and membrane permeability.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-13-6-5-7-14(2)19(13)24-21(26)20-15(3)25-12-18(23-22(25)28-20)16-8-10-17(27-4)11-9-16/h5-12H,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZVYUMTQLZQBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly in terms of antimicrobial and anticancer properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a complex imidazo-thiazole structure that contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 348.44 g/mol. The presence of the thiazole ring is essential for its pharmacological effects.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of imidazo[2,1-b][1,3]thiazoles have shown promising results against Mycobacterium tuberculosis (Mtb). In a study involving various benzo-imidazo derivatives, compounds demonstrated IC50 values ranging from 2.03 μM to 7.05 μM against Mtb H37Ra . Although specific data for this compound is limited, its structural similarity suggests potential efficacy.
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. A review highlighted that thiazole compounds can induce apoptosis in cancer cells through various mechanisms . For example, certain thiazole derivatives exhibited IC50 values as low as 1.61 µg/mL against colon carcinoma cells . The presence of electron-donating groups on the phenyl rings enhances their cytotoxic activity.
Case Studies
- Antitubercular Activity : In vitro studies on related compounds indicated selective inhibition of Mtb without affecting non-tuberculous mycobacteria (NTM) . This selectivity is crucial for developing targeted therapies.
- Cytotoxicity Against Cancer Cells : Research has shown that imidazo[2,1-b][1,3]thiazole derivatives can effectively inhibit cell proliferation in various cancer cell lines (e.g., HT-29 and Jurkat cells) . The structure-activity relationship (SAR) indicates that modifications in the thiazole and phenyl rings significantly affect potency.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | IC50 (μM) | Selectivity |
|---|---|---|---|
| IT10 | Mtb H37Ra | 7.05 | High |
| IT06 | Mtb H37Ra | 2.03 | High |
| N-(4-nitrophenyl) derivative | Mtb H37Ra | 2.32 | Moderate |
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 24a | HCT-15 | 1.61 |
| Compound 24b | HT-29 | 1.98 |
| N-(2,6-dimethylphenyl) derivative | Jurkat | >1000 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazo[2,1-b][1,3]thiazole Core
Table 1: Key Structural and Physicochemical Comparisons
Functional Group and Electronic Effects
- Carboxamide vs.
- Trifluoromethyl vs. Methoxy (ND-12025, ) : The CF₃ group in ND-12025 is highly electron-withdrawing, enhancing resistance to oxidative metabolism but reducing solubility .
Q & A
Q. What are the common synthetic routes for preparing imidazo[2,1-b][1,3]thiazole carboxamide derivatives?
The synthesis typically involves cyclocondensation reactions. For example, substituted imidazo[2,1-b]thiazole cores are synthesized by reacting α-bromoketones with thiourea derivatives under reflux conditions. Carboxamide groups are introduced via coupling reactions using EDCI/HOBt or similar reagents. Yields range from 26% to 76%, depending on substituent steric effects and solvent polarity . Optimization of reaction time (e.g., 7–20 hours) and temperature (e.g., ethanol under reflux) is critical to avoid byproducts .
Q. Which spectroscopic methods are most reliable for characterizing this compound?
- IR spectroscopy : Identifies NH (3200–3400 cm⁻¹), C=O (1650–1700 cm⁻¹), and C=N (1600–1650 cm⁻¹) stretches.
- NMR : ¹H NMR resolves methyl groups (δ 2.1–2.6 ppm) and aromatic protons (δ 6.8–7.5 ppm). ¹³C NMR confirms carbonyl carbons (δ 165–170 ppm) and quaternary carbons in the heterocyclic core .
- Mass spectrometry : ESI-MS or EI-MS provides molecular ion peaks (e.g., m/z 423.1 [M+H]⁺) and fragmentation patterns to validate the structure .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?
Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) determines bond angles, torsion angles, and packing interactions. For example, the dihedral angle between the imidazo[2,1-b]thiazole core and the 4-methoxyphenyl group can reveal conjugation efficiency. Hydrogen-bonding networks (e.g., N–H···O) stabilize the crystal lattice, which is critical for understanding solubility .
Q. What strategies address contradictions in synthetic yields reported across studies?
Discrepancies in yields (e.g., 10% vs. 75%) arise from:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may promote side reactions.
- Catalyst choice : Pd-based catalysts enhance coupling efficiency for carboxamide formation compared to thermal methods.
- Purification methods : Column chromatography vs. recrystallization impacts recovery rates. Systematic DOE (Design of Experiments) can isolate critical variables .
Q. How can structure-activity relationships (SAR) guide pharmacological profiling?
- Substituent modulation : The 4-methoxyphenyl group enhances lipophilicity (logP ~3.5), while the 2,6-dimethylphenyl moiety reduces metabolic oxidation.
- In silico docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinity to targets like kinases or GPCRs. Analogues with trifluoromethyl groups (logD ~2.8) show improved blood-brain barrier penetration .
Methodological Considerations
Q. What experimental protocols validate the compound’s stability under physiological conditions?
- pH stability assay : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
- Thermogravimetric analysis (TGA) : Determines decomposition temperature (>200°C indicates thermal stability) .
Q. How can researchers optimize regioselectivity in imidazo[2,1-b]thiazole functionalization?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
